REACTION_CXSMILES
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[CH2:1]([NH:8][C:9](=O)[CH:10]1[CH2:15][CH2:14][NH:13]CC1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:23]1COC[CH2:24]1>>[NH2:13][CH2:14][CH:15]1[CH2:10][CH2:9][N:8]([CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:24][CH2:23]1 |f:1.2.3.4.5.6|
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Name
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|
Quantity
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7.34 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)NC(C1CCNCC1)=O
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Name
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|
Quantity
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60 mL
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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1.9 g
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Type
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reactant
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Smiles
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[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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by heating
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Type
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TEMPERATURE
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Details
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to reflux for 3 h
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Duration
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3 h
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Type
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CUSTOM
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Details
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The reaction was quenched by addition of 100 mL
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Type
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EXTRACTION
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Details
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sodium potassium tartrate, and was extracted with EtOAc (3×50 mL)
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Type
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WASH
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Details
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The combined extracts were washed with 20 mL water and 20 mL brine
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Type
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DRY_WITH_MATERIAL
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Details
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then dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Name
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|
Type
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product
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Smiles
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NCC1CCN(CC1)CC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |